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Cat. No.: B162937 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Bromo-4,6-dinitroaniline (CAS No. 1817-73-8), a key intermediate in the synthesis of various

dyes and a subject of interest in toxicological studies. This document is intended for

researchers, scientists, and professionals in the fields of analytical chemistry, drug

development, and material science, offering detailed spectroscopic data (NMR, IR, and MS)

and the experimental protocols for their acquisition.

Introduction
2-Bromo-4,6-dinitroaniline is a yellow crystalline solid with the molecular formula

C₆H₄BrN₃O₄. Accurate and comprehensive spectroscopic data is fundamental for its

unambiguous identification, characterization, and quantification in various matrices. This guide

presents a curated summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data.

Spectroscopic Data
The following sections summarize the key spectroscopic data for 2-Bromo-4,6-dinitroaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic

compounds. The ¹H and ¹³C NMR data for 2-Bromo-4,6-dinitroaniline are presented below.
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¹H NMR Spectroscopic Data

Solvent
Chemical Shift
(δ) ppm

Multiplicity Assignment
Coupling
Constant (J)
Hz

CDCl₃ 9.116 d H-3 J = 2.6 Hz

8.600 d H-5 J = 2.6 Hz

7.3 br s -NH₂

Benzene-d₆ 8.540 d H-5 J = 2.63 Hz

7.871 d H-3 J = 2.63 Hz

5.93 br s -NH₂

Note: The assignments are based on the expected electronic environment of the aromatic

protons.

¹³C NMR Spectroscopic Data

While direct experimental ¹³C NMR data with peak assignments for 2-bromo-4,6-dinitroaniline
is not readily available in the public domain, typical chemical shift ranges for substituted

nitroanilines can be referenced. Aromatic carbons in similar structures generally appear

between 110 and 150 ppm. The carbon bearing the amino group is expected to be shielded,

while the carbons attached to the nitro groups and the bromine atom will be deshielded.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The

characteristic IR absorption bands for 2-Bromo-4,6-dinitroaniline are summarized below.
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Wavenumber (cm⁻¹) Intensity Assignment

~3400-3300 Medium-Strong
N-H stretching (asymmetric

and symmetric)

~1620 Strong N-H bending

~1560 & ~1340 Strong
NO₂ asymmetric and

symmetric stretching

~1300-1000 Medium C-N stretching

~850-750 Strong C-H out-of-plane bending

~600-500 Medium C-Br stretching

Note: These are expected absorption ranges for the functional groups present in the molecule.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a

compound. The mass spectral data for 2-Bromo-4,6-dinitroaniline obtained by gas

chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is presented below.

m/z Relative Intensity Assignment

263 Moderate
[M+2]⁺ (presence of ⁸¹Br

isotope)

261 High
[M]⁺ (Molecular ion, presence

of ⁷⁹Br isotope)[1]

169 Moderate [M-NO₂-NO]⁺

Note: The presence of isotopic peaks at m/z 261 and 263 in a roughly 1:1 ratio is characteristic

of a compound containing one bromine atom.

Experimental Protocols
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The following sections detail the generalized experimental methodologies for acquiring the

spectroscopic data presented above.

NMR Spectroscopy
Sample Preparation: A solution of 2-Bromo-4,6-dinitroaniline is prepared by dissolving

approximately 5-10 mg of the solid sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or

DMSO-d₆) in a standard 5 mm NMR tube.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are typically recorded on a 300

MHz or 500 MHz NMR spectrometer. For ¹H NMR, the spectral width is set to cover the range

of 0-10 ppm, and for ¹³C NMR, the range is typically 0-200 ppm. A sufficient number of scans

are acquired to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the

residual solvent peak.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method): A small amount of 2-Bromo-4,6-dinitroaniline (1-2

mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in

an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic

press.

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier Transform

Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment is first

recorded. The KBr pellet containing the sample is then placed in the sample holder, and the

spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Sample Preparation: A dilute solution of 2-Bromo-4,6-dinitroaniline is prepared in a volatile

organic solvent such as methanol or dichloromethane.

Instrumentation and Data Acquisition (GC-MS): The analysis is performed on a gas

chromatograph coupled to a mass spectrometer (GC-MS). A small volume of the sample

solution is injected into the GC, where it is vaporized and separated on a capillary column. The

separated components then enter the mass spectrometer. Electron ionization (EI) at 70 eV is
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typically used to generate the molecular ion and fragment ions, which are then analyzed by a

mass analyzer (e.g., a quadrupole).

Workflow and Relationships
The following diagram illustrates the logical workflow for the spectroscopic analysis of 2-
Bromo-4,6-dinitroaniline.
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A logical workflow for the spectroscopic analysis of 2-Bromo-4,6-dinitroaniline.

This diagram outlines the progression from sample preparation through the application of

different spectroscopic techniques to the final data analysis and interpretation, providing a clear

visual representation of the scientific process.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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